molecular formula C6H7N3O3 B3057300 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 78999-61-8

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B3057300
CAS RN: 78999-61-8
M. Wt: 169.14 g/mol
InChI Key: HKELWXCXPBFGRR-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound used in proteomics research . The crystal structure of this compound consists of molecules held together by extensive intermolecular hydrogen bonding between neighboring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .


Synthesis Analysis

This compound can be synthesized by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .


Molecular Structure Analysis

The molecular structure of this compound consists of an asymmetric unit containing two molecules of the carboxylic acid and two water molecules .


Chemical Reactions Analysis

The chemical properties of this compound have been studied using UV, IR, PMR, and 13 C NMR spectroscopy techniques . The reaction of this compound with acids and bases in aqueous media has also been studied .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 169.14 .

Scientific Research Applications

Ultrasound-Assisted Dehydrogenation

Research conducted by Memarian and Soleymani (2011) explored the dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to 2-oxo-1,2-dihydropyrimidine-5-carboxamides. They found that applying heat and ultrasound simultaneously increased the reaction rate and reduced the amount of oxidant needed. This study supports the potential for electron-transfer-induced dehydrogenation processes in these compounds (Memarian & Soleymani, 2011).

HIV-1 Reverse Transcriptase Inhibitors

Devale et al. (2017) designed and synthesized a series of compounds combining N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds showed promising Reverse Transcriptase inhibitory activity, with two hybrids demonstrating higher activity than the standard rilpivirine. This highlights the potential of such compounds in HIV therapy (Devale et al., 2017).

Synthesis of Derivatives

A study by Fadda et al. (2013) used N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing various derivatives. These derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, show the versatility and potential for creating a range of biologically active compounds (Fadda et al., 2013).

Catalyst in Synthesis Processes

Research by Gein et al. (2018) focused on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. They utilized sodium hydrogen sulfate as a catalyst in a three-component reaction, achieving moderate to high yields. This indicates the compound's utility in catalyzed synthesis processes (Gein et al., 2018).

Biological Evaluation of Pyrimidine Derivatives

Fathalla et al. (2006) studied the synthesis and biological evaluation of new pyrimidine derivatives, including 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine (2-thiouracil) derivatives. They reported cytotoxic and antimicrobial activities for some of these compounds, suggesting their potential in medical applications (Fathalla et al., 2006).

Supramolecular Assemblies

Fonari et al. (2004) synthesized novel pyrimidine derivatives suitable as ligands for co-crystallization in supramolecular assemblies. Their research offers insights into the use of these compounds in developing complex molecular structures, with potential applications in materials science (Fonari et al., 2004).

19F-NMR Spectroscopy in Drug Discovery

Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolic fate and excretion balance of HIV integrase inhibitors, highlighting the utility of tetrahydropyrimidine derivatives in drug discovery and metabolism studies (Monteagudo et al., 2007).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

The compound interacts with its target, the Protein Tyrosine Kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Protein Tyrosine Kinase affects various biochemical pathways. These pathways are responsible for transmitting signals from the cell surface to the nucleus, regulating various cellular functions. The disruption of these pathways can lead to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of Protein Tyrosine Kinase . This can lead to changes in cell growth, differentiation, and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s solubility, which can impact its bioavailability and efficacy, is classified as very soluble .

properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELWXCXPBFGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507086
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78999-61-8
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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